molecular formula C10H13NO2 B1273973 4-(Propylamino)benzoic acid CAS No. 73686-77-8

4-(Propylamino)benzoic acid

Cat. No. B1273973
CAS RN: 73686-77-8
M. Wt: 179.22 g/mol
InChI Key: BFPWLARXKLUGHY-UHFFFAOYSA-N
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Description

4-(Propylamino)benzoic acid is a chemical compound that is structurally related to benzoic acid, with a propylamino group attached to the benzene ring. This compound is part of a broader class of compounds known as aniline derivatives, where aniline or its derivatives are bonded to a benzoic acid moiety. The compound's relevance spans across various fields, including organic synthesis, medicinal chemistry, and material science due to its potential applications in drug development, dye manufacturing, and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related compounds, such as 4-(N-phenylamino)benzoic acid, has been reported in the literature. For instance, the synthesis of N-phenylamino benzoic acid was achieved by esterification of p-aminobenzoic acid followed by acetylation and a subsequent reduction and hydrolysis step to yield the final product . Although the synthesis of 4-(propylamino)benzoic acid is not explicitly detailed in the provided papers, similar synthetic strategies could be employed, such as starting with p-aminobenzoic acid and introducing the propylamino group through a suitable amine coupling reaction.

Molecular Structure Analysis

The molecular structure of azo-benzoic acid derivatives has been characterized using various spectroscopic techniques, including NMR, UV-VIS, and IR spectroscopy . These techniques can also be applied to analyze the structure of 4-(propylamino)benzoic acid. Additionally, computational methods like density functional theory (DFT) can be used to optimize molecular structures and geometries, which would be relevant for understanding the electronic properties of the compound .

Chemical Reactions Analysis

The chemical behavior of 4-(propylamino)benzoic acid can be inferred from related compounds. For example, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism, which are dependent on solvent composition and pH . Similarly, 4-(propylamino)benzoic acid may undergo protonation or deprotonation reactions depending on the pH of the environment, and it could participate in reactions typical of aniline derivatives, such as diazotization or electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(propylamino)benzoic acid can be deduced from studies on similar compounds. For instance, the solvatomorphism and polymorphism of 4-phenylamino-benzoic acids have been investigated, revealing insights into their crystal structures and thermal properties . These findings suggest that 4-(propylamino)benzoic acid may also exhibit polymorphism and solvatomorphism, which could affect its solubility, melting point, and stability. The ionization constants of related Mannich bases indicate that such compounds can be protonated at physiological pH, which is relevant for their biological activity .

Scientific Research Applications

  • Summary of the Application: 4-(Propylamino)benzoic acid is used in the design and synthesis of benzoate compounds for use as local anesthetics . Local anesthetics act on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness . This makes them useful for local surgery and treatment .
  • Methods of Application or Experimental Procedures: The synthesis of the new target compounds involved three steps: alkylation, esterification, and alkylation . The first alkylation step used 4-(propylamino)benzoic acid .
  • Results or Outcomes: The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests . The results showed that some of the compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

Safety And Hazards

“4-(Propylamino)benzoic acid” may cause skin irritation, serious eye damage, and damage to organs (such as lungs) through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Future research could focus on converting “4-(Propylamino)benzoic acid” into antimicrobial and cytotoxic agents . The compound could also be used as a local anesthetic, as suggested by a study that designed and synthesized benzoate compounds using tetracaine and pramocaine as lead compounds .

properties

IUPAC Name

4-(propylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPWLARXKLUGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394942
Record name 4-(propylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propylamino)benzoic acid

CAS RN

73686-77-8
Record name 4-(propylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
佐藤姚子 - 雑草研究, 1992 - jlc.jst.go.jp
Degradation of trifluralin by soil bacteria was investigated. 1) Four bacterial strains were isolated from farmland soil treated with trifluralin and their degradation of this substance was …
Number of citations: 12 jlc.jst.go.jp
P Bhaskar, V Kumar… - Molbank, 2019 - mdpi.com
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized by the ‘one-pot’ reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(…
Number of citations: 1 www.mdpi.com
NA Magdalinova, TG Volkova, MV Klyuev… - Russian journal of …, 2010 - Springer
The propanal hydroamination was studied. It was found that the reaction in ethanol proceeded faster than in 2-propanol. By 1 H and 13 C NMR method the existence was proved of a …
Number of citations: 6 link.springer.com
H Zou, G Chen, S Zhou - RSC advances, 2019 - pubs.rsc.org
Tetracaine and pramocaine were used as the lead compounds to design benzoate compounds. The combination principle was used to design the target molecule, and the target …
Number of citations: 8 pubs.rsc.org
F Campbell, JP Plante, TA Edwards… - Organic & …, 2010 - pubs.rsc.org
Generic approaches for the design and synthesis of small molecule inhibitors of protein–protein interactions (PPIs) represent a key objective in modern chemical biology. Within this …
Number of citations: 99 pubs.rsc.org
NA Magdalinova, MV Klyuev, TG Volkova… - Russian Chemical …, 2011 - Springer
The catalytic activity of the carbon nanomaterials containing platinum and palladium in the model reactions of liquid-phase hydrogenation of nitrobenzene and hydrogenating amination …
Number of citations: 9 link.springer.com
T Golab, WA Althaus, HL Wooten - Journal of Agricultural and …, 1979 - ACS Publications
CONCLUSION The concentrations of ascorbic acid, carotenes, sugars, and titratable acidity have been monitored in two mango and two papaya cultivars as the fruits ripened from …
Number of citations: 158 pubs.acs.org
ASF Kraish - 1990 - search.proquest.com
This thesis can be divided into two major parts. The first was concerned with the environmental fate of the dinitroaniline herbicide trifluralin, in which the dissipation of this pesticide in …
Number of citations: 4 search.proquest.com
佐藤姚子 - 雑草研究, 1992 - jstage.jst.go.jp
Degradation of Trifluralin by Bacteria Isolated from Soil* Yoko Sato** Page 1 Weed Research, Japan Vol. 37 (3) 213-219 (1992) 雑 草研 究 Report Degradation of Trifluralin by Bacteria …
Number of citations: 4 www.jstage.jst.go.jp

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